

Azepane-Based Kinase Inhibitor Shows Promise in Preclinical Studies: A Comparative Analysis

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Compound of Interest

Compound Name: 4-(Azepan-1-yl)-4-oxobutanoic acid

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Shanghai, China – December 29, 2025 – A novel azepane derivative, N-((3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl)-isonicotinamide, has demonstrated significant potential as a potent and metabolically stable inhibitor of Protein Kinase B (PKB/Akt), a key enzyme in cancer cell signaling pathways. This comparative guide provides an in-depth analysis of this compound against established PKB/Akt inhibitors, offering researchers and drug development professionals a comprehensive overview of its preclinical performance.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Consequently, PKB/Akt has emerged as a high-priority target for the development of novel anticancer therapeutics. The subject of this guide, an optimized azepane derivative, was developed to overcome the metabolic instability of an earlier lead compound, an ester-containing analogue derived from the natural product (-)-balanol. Through structure-based drug design, the ester linkage was replaced with a more stable amide bond, resulting in a compound with high potency and improved pharmacokinetic properties.

Comparative Analysis of In Vitro Potency

The following table summarizes the in vitro inhibitory activity of the optimized azepane derivative against PKB α and the related kinase PKA, alongside data for standard clinical-stage

PKB/Akt inhibitors.

Compound	Mechanism of Action	Target(s)	IC ₅₀ (PKB α) [nM]	IC ₅₀ (PKA) [nM]	Reference
Optimized Azepane Derivative	ATP-Competitive	PKB α , PKA	4	3	[1] [2]
Lead Azepane Derivative (Ester)	ATP-Competitive	PKB α , PKA	5	4	[1]
Capivasertib (AZD5363)	ATP-Competitive	Akt1, Akt2, Akt3	~3	-	
Ipatasertib (GDC-0068)	ATP-Competitive	Akt1, Akt2, Akt3	~5	-	
MK-2206	Allosteric	Akt1, Akt2, Akt3	~8 (Akt1)	-	

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the azepane derivatives against PKB α and PKA was determined using a standardized in vitro kinase assay. The general workflow for this type of assay is outlined below.

Materials:

- Recombinant human PKB α and PKA enzymes
- Peptide substrate (e.g., "Crosstide" for PKB α)
- [γ -³²P]ATP
- Test compounds (azepane derivatives and standards)

- Assay buffer (containing MgCl_2 , DTT, and other necessary components)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a reaction plate, combine the kinase, peptide substrate, and test compound at various concentrations.
- Initiate the kinase reaction by adding $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- Quantify the amount of ^{32}P incorporated into the peptide substrate using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC_{50} value by fitting the data to a dose-response curve.

Plasma Stability Assay

The metabolic stability of the azepane derivatives was assessed by incubating the compounds with mouse plasma.

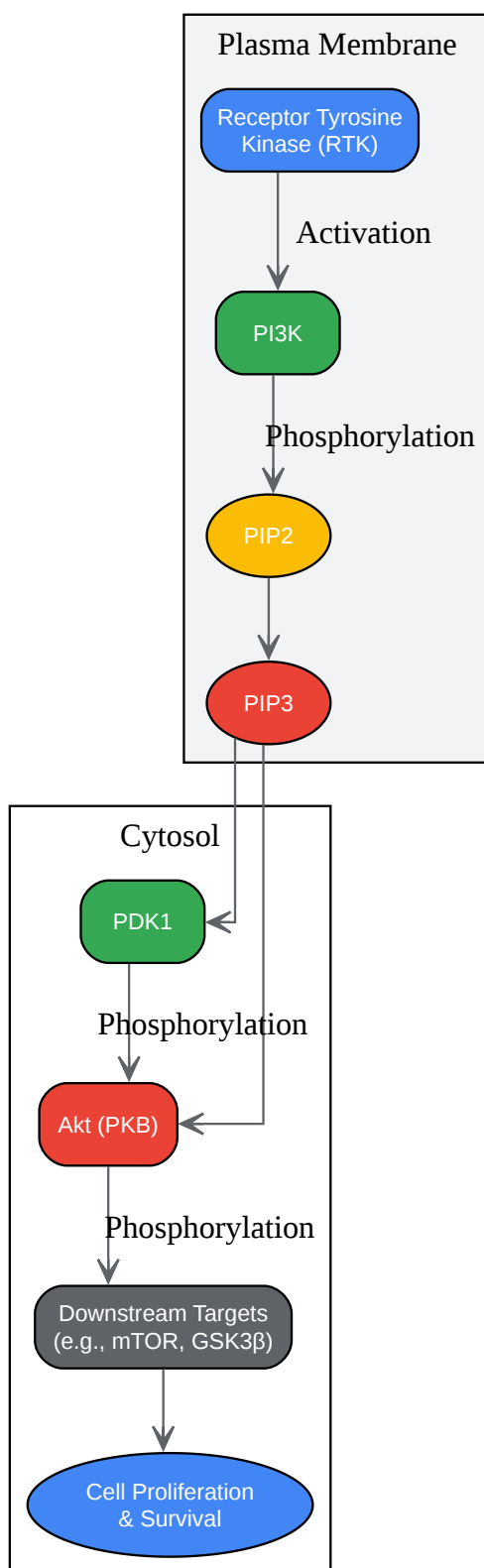
Procedure:

- Incubate the test compound at a final concentration of $10\text{ }\mu\text{M}$ in fresh mouse plasma at 37°C .
- At various time points (e.g., 0, 1, 2, and 4 hours), withdraw aliquots of the plasma sample.
- Precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile).

- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant for the concentration of the parent compound using liquid chromatography-mass spectrometry (LC-MS).
- Determine the rate of degradation of the compound in plasma. The optimized amide-containing azepane derivative was found to be stable in mouse plasma, in contrast to the ester-containing lead compound which showed significant degradation.^[2]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for evaluating Akt kinase inhibition.



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The PI3K/Akt Signaling Pathway



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Workflow for In Vitro Kinase Inhibition Assay

Conclusion

The optimized azepane derivative, N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, demonstrates potent inhibition of PKB α and excellent plasma stability, addressing the key liability of its ester-containing predecessor.^[2] Its in vitro potency is comparable to that of several PKB/Akt inhibitors that have advanced to clinical trials. These findings underscore the value of structure-based drug design in optimizing lead compounds and highlight the potential of the azepane scaffold for developing novel kinase inhibitors for cancer therapy. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound.

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References

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